2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including thiazolidine, indole, and fluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the indole moiety, and finally the attachment of the fluorophenyl acetamide group. Common reagents used in these steps include thionyl chloride, indole derivatives, and fluorophenyl acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and indole moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nitrating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the indole and thiazolidine rings suggests possible activity as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal applications could include the development of new drugs for treating diseases such as cancer, inflammation, or infectious diseases. The fluorophenyl group is often associated with improved pharmacokinetic properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide
- **2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide lies in the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C23H20FN3O3S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H20FN3O3S2/c1-2-3-12-26-22(30)20(32-23(26)31)19-16-6-4-5-7-17(16)27(21(19)29)13-18(28)25-15-10-8-14(24)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,25,28)/b20-19- |
InChI Key |
RIMMVJMQXIEUMH-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)SC1=S |
Origin of Product |
United States |
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